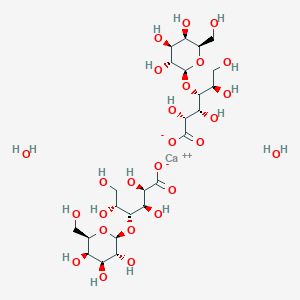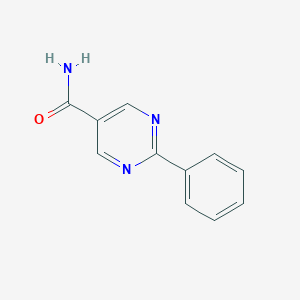
2-Phenylpyrimidine-5-carboxamide
Overview
Description
2-Phenylpyrimidine-5-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its diverse pharmacological properties. This compound and its derivatives exhibit a range of biological activities, including antipsychotic, antiallergic, antimycobacterial, and antiviral properties.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as acetylcholinesterase
Mode of Action
This interaction could lead to changes in the biochemical pathways that the enzyme is involved in .
Biochemical Pathways
If we consider its potential role as an acetylcholinesterase inhibitor, it could affect the cholinergic system, which plays a crucial role in memory, attention, and other cognitive functions .
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are influenced by the physicochemical properties of the drug, and other factors such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
Based on its potential role as an acetylcholinesterase inhibitor, it could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, humidity, and pH can affect the stability and solubility of the compound, thereby influencing its bioavailability and efficacy . .
Biochemical Analysis
Biochemical Properties
2-Phenylpyrimidine-5-carboxamide has been identified as a potential acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function, and inhibitors of this enzyme are often used in the treatment of conditions like Alzheimer’s disease .
Cellular Effects
It has been suggested that it may have inhibitory activities against acetylcholinesterase, which could potentially influence cell function .
Molecular Mechanism
The molecular mechanism of this compound is thought to involve binding interactions with acetylcholinesterase, leading to inhibition of this enzyme . This could potentially result in changes in gene expression and cellular metabolism .
Preparation Methods
The synthesis of 2-Phenylpyrimidine-5-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-aminopyrimidine with benzoyl chloride under basic conditions to form the intermediate 2-phenylpyrimidine. This intermediate is then reacted with ammonia or an amine to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl or pyrimidine ring is substituted with different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Phenylpyrimidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes.
Medicine: This compound is investigated for its potential therapeutic effects, particularly as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Comparison with Similar Compounds
2-Phenylpyrimidine-5-carboxamide can be compared with other pyrimidine derivatives, such as:
2-Phenylpyrimidine: Lacks the carboxamide group, resulting in different biological activities.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Exhibits acetylcholinesterase inhibitory activity and is studied for Alzheimer’s disease treatment.
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide: Another derivative with distinct pharmacological properties. The uniqueness of this compound lies in its specific structural features that confer its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-phenylpyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-10(15)9-6-13-11(14-7-9)8-4-2-1-3-5-8/h1-7H,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBIAEYLUOBHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554091 | |
| Record name | 2-Phenylpyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122773-96-0 | |
| Record name | 2-Phenylpyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)

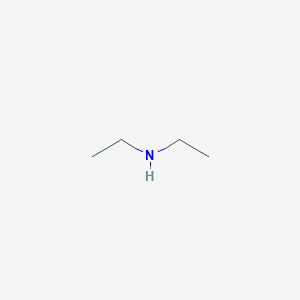
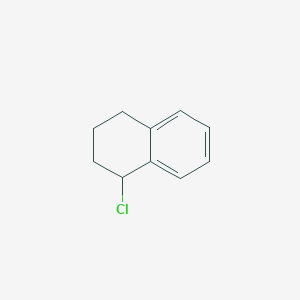
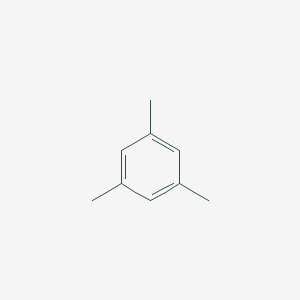
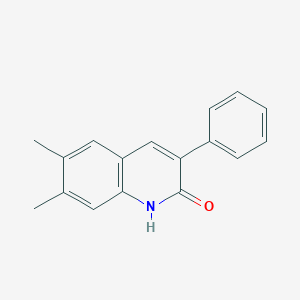
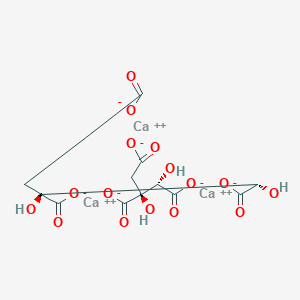
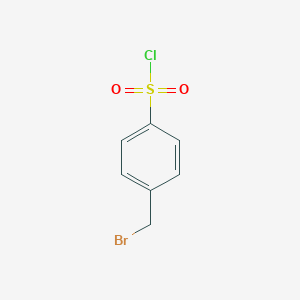
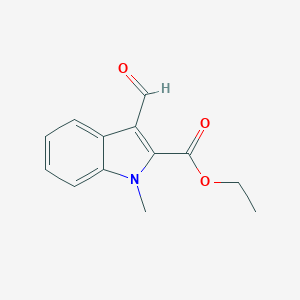
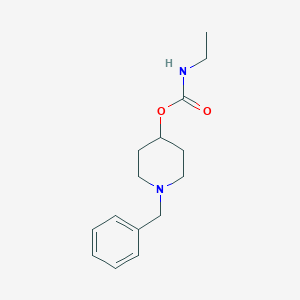
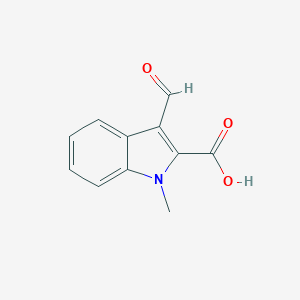

![1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B46900.png)
